The derivatives of 4-Methyl-3-nitrobenzamide have shown promise in chemotherapy. The inhibitory effects of 3-nitro-2,4,6-trihydroxybenzamides on Epstein-Barr virus early antigen induction suggest their potential as novel inhibitors of tumor promotion5. Additionally, 3-nitrosobenzamide has been found to inhibit the infectivity process of human immunodeficiency virus (HIV) in human lymphocytes by interrupting the role of p7NC in proviral DNA synthesis6.
Some 4-nitro-N-phenylbenzamides have been synthesized and evaluated for their anticonvulsant properties. These compounds were effective in the maximal electroshock-induced seizure test, with certain derivatives showing more activity than phenytoin, a well-known anticonvulsant7.
The synthesis of 4-substituted 5-nitroisoquinolin-1-ones from N-(2-alkenyl)-2-halo-3-nitrobenzamides has been explored, leading to potent inhibitors of PARP-1 activity, which is significant for the development of cancer therapeutics8.
A series of novel 4-substituted-3-nitrobenzamide derivatives have been designed, synthesized, and evaluated for their anti-tumor activities. These compounds exhibited potent inhibitory activities against various cancer cell lines, with some showing significant potential for further development as anti-cancer agents9.
The novel DNA crosslinking agent 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, derived from CB1954, has been identified and synthesized. This agent induces cytotoxicity and DNA interstrand crosslinking in cells, emphasizing the potential efficacy of prodrug activation for therapeutic applications10.
4-Methyl-3-nitrobenzamide is an organic compound with the molecular formula and a molecular weight of 180.16 g/mol. It is characterized by the presence of both a methyl group and a nitro group on a benzamide structure, which contributes to its unique chemical and biological properties. This compound is primarily used in scientific research and industrial applications due to its reactivity and potential as a pharmaceutical intermediate.
The compound can be synthesized from 4-methylbenzoic acid through nitration followed by amide formation. The nitration process typically involves the use of concentrated sulfuric acid and nitric acid under controlled conditions to ensure a high yield of the desired product.
4-Methyl-3-nitrobenzamide is classified as an aromatic amide due to the presence of the amide functional group attached to an aromatic ring. It falls under the category of nitro compounds, which are known for their reactivity in various chemical transformations.
The synthesis of 4-Methyl-3-nitrobenzamide generally involves two main steps:
The molecular structure of 4-Methyl-3-nitrobenzamide features:
4-Methyl-3-nitrobenzamide can undergo several significant chemical reactions:
The mechanism of action for 4-Methyl-3-nitrobenzamide involves its interaction with biological targets such as enzymes or receptors. The nitro group can undergo reduction, generating reactive intermediates that may inhibit enzyme activity or modulate receptor functions. This property makes it a candidate for further pharmaceutical development aimed at specific biological pathways.
Characterization techniques such as NMR, infrared spectroscopy (IR), and thin-layer chromatography (TLC) are commonly used to confirm the identity and purity of synthesized samples .
4-Methyl-3-nitrobenzamide has several scientific uses:
4-Methyl-3-nitrobenzamide (CAS 19013-11-7) is an aromatic compound with the molecular formula C₈H₈N₂O₃ and a molecular weight of 180.16 g/mol. Its structure features a benzene ring substituted with: (i) a methyl group at position 4, (ii) a nitro group at position 3, and (iii) a carboxamide group at position 1. The electron-withdrawing nitro group significantly polarizes the ring, enhancing the electrophilic character at adjacent positions while reducing electron density at the amide carbonyl. This electronic configuration facilitates nucleophilic substitution reactions and influences hydrogen-bonding capabilities via the amide moiety [1] [8].
The compound typically presents as a white to pale yellow crystalline solid with a melting point range of 164–167°C. It exhibits solubility in polar organic solvents (e.g., ethanol, dimethylformamide) but limited solubility in water, a property leveraged in purification and crystallization processes. The SMILES notation (CC1=C(C=C(C=C1)C(=O)N)N+[O-]) and InChIKey (YEUGEQUFPMJGCD-UHFFFAOYSA-N) provide unambiguous identifiers for its stereochemistry and reactivity profiling [1] [8].
Table 1: Fundamental Physicochemical Properties of 4-Methyl-3-nitrobenzamide
Property | Value |
---|---|
Molecular Formula | C₈H₈N₂O₃ |
Molecular Weight | 180.16 g/mol |
CAS Registry Number | 19013-11-7 |
Melting Point | 164–167°C |
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)N)N+[O-] |
InChIKey | YEUGEQUFPMJGCD-UHFFFAOYSA-N |
First documented in chemical registries under EINECS 242-752-4, 4-methyl-3-nitrobenzamide emerged as a synthetic intermediate during the mid-20th century expansion of nitration chemistry. Its commercial availability originated from suppliers like Alfa Aesar (now Thermo Scientific Chemicals), with catalog references (e.g., L1827006) standardizing procurement for research laboratories. Historical synthesis routes involved direct nitration of 4-methylbenzamide using mixed acids (H₂SO₄/HNO₃), though contemporary methods favor controlled nitration to minimize byproducts [1] [8].
The compound’s transition from academic curiosity to industrial intermediate is evidenced by its inclusion in specialized chemical collections (e.g., Thermo Scientific, Sigma-Aldrich) by the 1980s. Sourcing challenges noted in vendor platforms ("limited stock available in extended warehouse networks") reflect its specialized application scope rather than scarcity, with current pricing (e.g., $31.49/5g, $105.42/25g) indicating premium research-grade status [6] [8]. Documentation milestones include its TSCA (Toxic Substances Control Act) listing, confirming regulatory clearance for commercial use in the United States [8].
4-Methyl-3-nitrobenzamide serves as a versatile precursor in designing pharmacologically active molecules. Its bifunctional reactivity (electrophilic nitro group and nucleophilic amide) enables derivatization at multiple sites:
Table 2: Representative Bioactive Derivatives Synthesized from 4-Methyl-3-nitrobenzamide
Derivative | Molecular Formula | Molecular Weight (g/mol) | Research Application |
---|---|---|---|
N-Cycloheptyl-4-methyl-3-nitrobenzamide | C₁₅H₂₀N₂O₃ | 276.33 | Enzyme interaction studies |
N-Butyl-4-methyl-3-nitrobenzamide | C₁₂H₁₆N₂O₃ | 236.27 | Protein-ligand binding assays |
3-Benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide | C₂₆H₂₂N₄O₂ | 422.5 | Tyrosine kinase inhibition screening |
In drug discovery, the methyl and nitro substituents provide steric and electronic modulation for target affinity optimization. The methyl group enhances membrane permeability, while the nitro group’s reduction potential enables prodrug strategies—wherein bioreduction activates cytotoxic metabolites in hypoxic tumor environments. These attributes underscore 4-methyl-3-nitrobenzamide’s enduring relevance in synthesizing targeted therapeutic candidates [2] [5] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1